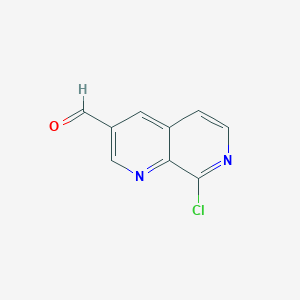

8-Chloro-1,7-naphthyridine-3-carbaldehyde

描述

8-Chloro-1,7-naphthyridine-3-carbaldehyde is a heterocyclic aromatic compound featuring a naphthyridine core substituted with a chlorine atom at position 8 and a formyl (aldehyde) group at position 3. Its molecular formula is C₉H₅ClN₂O, with a molecular weight of 192.45 g/mol. The aldehyde group at position 3 introduces significant polarity and reactivity, making the compound a versatile intermediate in organic synthesis, particularly for forming Schiff bases, hydrazones, or other derivatives via nucleophilic addition or condensation reactions .

属性

分子式 |

C9H5ClN2O |

|---|---|

分子量 |

192.60 g/mol |

IUPAC 名称 |

8-chloro-1,7-naphthyridine-3-carbaldehyde |

InChI |

InChI=1S/C9H5ClN2O/c10-9-8-7(1-2-11-9)3-6(5-13)4-12-8/h1-5H |

InChI 键 |

WYJWDDNBYNHNPQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CN=C(C2=NC=C(C=C21)C=O)Cl |

产品来源 |

United States |

准备方法

合成路线和反应条件

8-氯-1,7-萘啶-3-甲醛的合成通常涉及多组分反应、弗里德兰德方法和金属催化合成 。 一种常用的方法包括在催化剂如N,N,N',N'-四溴苯-1,3-二磺酰胺 (TBBDA) 或聚(N,N'-二溴-N-乙基苯-1,3-二磺酰胺) (PBBS) 的存在下,使取代的芳香醛、2-氨基吡啶和丙二腈或氰基乙酸酯反应 .

工业生产方法

虽然8-氯-1,7-萘啶-3-甲醛的具体工业生产方法没有广泛记录,但总体方法涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 这通常包括使用连续流反应器和先进的纯化技术 .

化学反应分析

反应类型

8-氯-1,7-萘啶-3-甲醛会经历各种化学反应,包括:

氧化: 转化为相应的酸或酮。

还原: 形成醇或胺。

取代: 卤素交换或亲核取代反应.

常用试剂和条件

这些反应中常用的试剂包括氧化剂如高锰酸钾,还原剂如硼氢化钠,以及亲核试剂如胺或硫醇 。 反应条件通常涉及控制温度和pH值,以确保选择性和高效的转化 .

主要产物

科学研究应用

Pharmaceutical Intermediates

One of the primary applications of 8-chloro-1,7-naphthyridine-3-carbaldehyde is as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various drugs targeting infectious diseases and cancers. Notably, derivatives of 1,7-naphthyridine have been used in developing inhibitors for key biological pathways, including:

- Type 4 phosphodiesterase (PDE4) inhibitors

- p38 mitogen-activated protein kinase inhibitors

- Dihydroorotate dehydrogenase inhibitors .

These derivatives have shown promise in treating conditions such as cancer and inflammatory diseases.

Biological Activities

Research has demonstrated that compounds containing the naphthyridine moiety exhibit significant biological activities. This compound has been evaluated for various pharmacological effects:

- Antimicrobial Activity : Studies have highlighted its potential against various bacterial strains, suggesting applications in developing new antibiotics .

- Anticancer Potential : The compound has shown efficacy in vitro against several cancer cell lines, including breast cancer (MCF7) and others. Some derivatives have demonstrated IC50 values comparable to established anticancer drugs .

- Neurological Applications : Naphthyridine derivatives have been implicated in treating neurological disorders such as Alzheimer's disease and multiple sclerosis due to their neuroprotective properties .

Case Study 1: Anticancer Activity

A study focused on synthesizing new derivatives of 1,8-naphthyridine demonstrated that modifications at specific positions significantly enhanced anticancer activity against MCF7 cells. Compounds showed IC50 values lower than those of standard treatments, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated various naphthyridine derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited substantial antibacterial properties at low concentrations, supporting their development as new antimicrobial agents .

作用机制

8-氯-1,7-萘啶-3-甲醛的作用机制涉及它与分子靶标(如酶和受体)的相互作用。该化合物可以抑制或激活特定途径,从而导致所需的生物效应。 例如,其抗菌活性可能来自抑制细菌酶,而其抗癌特性可能是由于诱导癌细胞凋亡 .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional diversity of naphthyridine derivatives allows for detailed comparisons with 8-chloro-1,7-naphthyridine-3-carbaldehyde. Key analogs include positional isomers, functional group variants, and substituted derivatives:

Positional Isomers

- Key Insight: Chlorine substitution at positions 2, 4, or 8 alters electron distribution and reactivity. The aldehyde group in the target compound enhances electrophilicity at C3, enabling reactions absent in non-functionalized analogs.

Functional Group Variants

- Key Insight : The aldehyde group in the target compound provides higher reactivity (e.g., condensation reactions) compared to nitriles, esters, or carbamates, which are more stable but less versatile in synthesis.

Substituted Derivatives

- Key Insight : Bulky substituents (e.g., phenyl) or redox-active groups (e.g., ketone) expand application scope but reduce solubility compared to the aldehyde-functionalized target compound.

Research Findings and Data Tables

Physicochemical Properties

生物活性

8-Chloro-1,7-naphthyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a naphthyridine core with a chloro substituent and an aldehyde functional group, which contribute to its reactivity and biological properties. Research indicates that derivatives of naphthyridine often exhibit significant antimicrobial, antitumor, and anti-inflammatory activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by:

- Chloro Group : Enhances biological activity through interactions with biological targets.

- Aldehyde Functional Group : Increases reactivity, allowing for further derivatization.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study indicated that compounds with similar naphthyridine structures demonstrate effectiveness against various bacterial strains. The compound's mechanism of action is believed to involve the inhibition of bacterial enzymes, which disrupts cellular processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 35 µg/mL |

These results suggest that the compound could serve as a potential lead in the development of new antibacterial agents .

Antitumor Activity

In vitro studies have evaluated the antitumor activity of naphthyridine derivatives against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against human breast cancer cell lines (MCF7), with IC50 values indicating significant cytotoxicity:

| Compound | IC50 (µM) | Comparison Drug (Staurosporine) | IC50 (µM) |

|---|---|---|---|

| This compound | 6.53 | Staurosporine | 4.51 |

| Derivative A | 1.47 | - | - |

| Derivative B | 2.30 | - | - |

These findings highlight the potential of this compound in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory properties of naphthyridine derivatives have also been explored. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have documented the synthesis and biological evaluation of naphthyridine derivatives, including this compound:

- Study on Antimicrobial Activity : A series of naphthyridine derivatives were synthesized and tested against various Gram-positive and Gram-negative bacteria. The study found that modifications at the C-3 position significantly enhanced antibacterial activity .

- Antitumor Evaluation : Another research effort focused on evaluating the cytotoxic effects of naphthyridine derivatives on human cancer cell lines. The results indicated that specific substitutions could lead to improved efficacy compared to existing chemotherapeutics .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 8-chloro-1,7-naphthyridine-3-carbaldehyde, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves cyclization of halogenated pyridine precursors or substitution reactions on preformed naphthyridine scaffolds. Key parameters include temperature control (e.g., 150°C for cyclization), solvent selection (toluene or 1,4-dioxane), and base choice (K₂CO₃ or Cs₂CO₃) to improve yield and purity . Optimization should prioritize minimizing side reactions via stepwise monitoring (TLC/HPLC) and purification through crystallization or chromatography .

Q. How can researchers confirm the structural identity of this compound and its intermediates?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify aromatic proton environments and carbonyl/carbaldehyde functionalities. LC-MS confirms molecular weight, while FT-IR identifies aldehyde stretches (~1700 cm⁻¹). For crystalline intermediates, X-ray diffraction provides definitive structural validation . Cross-referencing with spectral databases (e.g., PubChem) ensures consistency .

Q. What structural features of this compound suggest potential biological activity?

- Methodological Answer : The naphthyridine core is associated with enzyme inhibition (e.g., bacterial targets), while the aldehyde group enables covalent binding or Schiff base formation with biomolecules. The chlorine atom enhances lipophilicity, potentially improving membrane permeability. Computational tools like PASS analysis can predict bioactivity (e.g., antimicrobial or anticancer potential) based on analogs .

Advanced Research Questions

Q. How do substitution reactions at the aldehyde or chlorine positions influence reactivity and biological activity?

- Methodological Answer : Chlorine at position 8 is susceptible to nucleophilic substitution (e.g., with amines or thiols), while the aldehyde at position 3 can undergo condensation or redox reactions. For example:

- Substitution : Replace Cl with cyclic amines (piperidine) to study SAR in enzyme inhibition .

- Aldehyde modification : Convert to oximes or hydrazones to enhance solubility or target specificity .

Reaction progress should be tracked via HPLC-MS , and products screened for activity against relevant biological targets (e.g., kinase assays) .

Q. What strategies resolve contradictions in reported biological data for naphthyridine derivatives?

- Methodological Answer : Discrepancies may arise from divergent purity levels, assay conditions, or stereochemical factors. Standardize protocols:

- Purity validation : Use HPLC (≥95% purity) and elemental analysis .

- Assay replication : Test compounds across multiple cell lines (e.g., MCF7 for cytotoxicity) with controlled ROS/pH conditions .

- Stereochemical analysis : Employ chiral chromatography or circular dichroism if stereoisomers are present .

Q. How can in silico tools streamline the development of this compound derivatives?

- Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to predict binding affinity with targets like c-Met kinase or bacterial enzymes. ADMET prediction (SwissADME) assesses solubility, CYP450 interactions, and blood-brain barrier penetration. For example, logP values >2.5 may indicate favorable pharmacokinetics but require experimental validation .

Q. What reaction mechanisms explain unexpected rearrangements during synthesis?

- Methodological Answer : Chlorine substitution on naphthyridines can trigger cascade rearrangements. For example, heating with amines may lead to ring expansion or contraction via intermediates stabilized by resonance. Mechanistic studies should combine isotopic labeling (¹⁸O/²H) and DFT calculations to map energy barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。